Histamine H4 Receptor Affinity: 2-tert-Butyl Substitution Reduces Affinity 37-Fold Relative to 2-Unsubstituted Analog
Direct comparator data from patent WO2008074445A1 establishes that 2-(tert-butyl)-4-chlorobenzofuro[3,2-d]pyrimidine exhibits a Ki value of 316 nM at the human histamine H4 receptor, whereas the direct structural analog lacking the 2-tert-butyl substituent (i.e., 4-chlorobenzofuro[3,2-d]pyrimidine, 2-position = H) displays a Ki of 8.5 nM under identical assay conditions [1]. This represents a 37.2-fold reduction in binding affinity attributable solely to the presence of the 2-tert-butyl group.
| Evidence Dimension | Binding affinity (Ki) at human histamine H4 receptor |
|---|---|
| Target Compound Data | Ki = 316 nM |
| Comparator Or Baseline | 4-Chlorobenzofuro[3,2-d]pyrimidine (2-position = H): Ki = 8.5 nM |
| Quantified Difference | 37.2-fold lower affinity (316 nM vs 8.5 nM) |
| Conditions | Radioligand displacement assay; human histamine H4 receptor; identical experimental protocol for both compounds |
Why This Matters
This demonstrates that the 2-tert-butyl group is not a passive structural feature but actively modulates target engagement, making this compound unsuitable as a direct substitute for the more potent 2-H analog in H4 receptor-targeted studies.
- [1] WO2008074445A1 – Novel tricyclic and heterotricyclic derivatives, processes for preparing them, pharmaceutical compositions thereof. View Source
